Cas no 2138428-99-4 (Tert-butyl 4-[4-(benzylamino)-1-hydroxybutan-2-yl]-3-methylpiperidine-1-carboxylate)

Tert-butyl 4-[4-(benzylamino)-1-hydroxybutan-2-yl]-3-methylpiperidine-1-carboxylate is a protected amine derivative featuring a piperidine core with a benzylamino and hydroxyl substituent. The tert-butyloxycarbonyl (Boc) group enhances stability, facilitating handling and storage while allowing selective deprotection for further functionalization. The compound's structural complexity, including a chiral center and multiple reactive sites, makes it valuable in synthetic organic chemistry, particularly for pharmaceutical intermediates or peptide modifications. Its hydroxyl and benzylamino groups offer versatility for derivatization, while the Boc protection ensures compatibility with diverse reaction conditions. This compound is suitable for research applications requiring controlled amine reactivity and stepwise synthesis.
Tert-butyl 4-[4-(benzylamino)-1-hydroxybutan-2-yl]-3-methylpiperidine-1-carboxylate structure
2138428-99-4 structure
商品名:Tert-butyl 4-[4-(benzylamino)-1-hydroxybutan-2-yl]-3-methylpiperidine-1-carboxylate
CAS番号:2138428-99-4
MF:C22H36N2O3
メガワット:376.532846450806
CID:5770898
PubChem ID:165787477

Tert-butyl 4-[4-(benzylamino)-1-hydroxybutan-2-yl]-3-methylpiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • 2138428-99-4
    • tert-butyl 4-[4-(benzylamino)-1-hydroxybutan-2-yl]-3-methylpiperidine-1-carboxylate
    • EN300-800841
    • Tert-butyl 4-[4-(benzylamino)-1-hydroxybutan-2-yl]-3-methylpiperidine-1-carboxylate
    • インチ: 1S/C22H36N2O3/c1-17-15-24(21(26)27-22(2,3)4)13-11-20(17)19(16-25)10-12-23-14-18-8-6-5-7-9-18/h5-9,17,19-20,23,25H,10-16H2,1-4H3
    • InChIKey: ITAHCYCMJMLOQJ-UHFFFAOYSA-N
    • ほほえんだ: OCC(CCNCC1C=CC=CC=1)C1CCN(C(=O)OC(C)(C)C)CC1C

計算された属性

  • せいみつぶんしりょう: 376.27259301g/mol
  • どういたいしつりょう: 376.27259301g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 27
  • 回転可能化学結合数: 9
  • 複雑さ: 443
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 61.8Ų

Tert-butyl 4-[4-(benzylamino)-1-hydroxybutan-2-yl]-3-methylpiperidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-800841-1.0g
tert-butyl 4-[4-(benzylamino)-1-hydroxybutan-2-yl]-3-methylpiperidine-1-carboxylate
2138428-99-4 95.0%
1.0g
$1785.0 2025-02-21
Enamine
EN300-800841-2.5g
tert-butyl 4-[4-(benzylamino)-1-hydroxybutan-2-yl]-3-methylpiperidine-1-carboxylate
2138428-99-4 95.0%
2.5g
$3501.0 2025-02-21
Enamine
EN300-800841-5.0g
tert-butyl 4-[4-(benzylamino)-1-hydroxybutan-2-yl]-3-methylpiperidine-1-carboxylate
2138428-99-4 95.0%
5.0g
$5179.0 2025-02-21
Enamine
EN300-800841-0.05g
tert-butyl 4-[4-(benzylamino)-1-hydroxybutan-2-yl]-3-methylpiperidine-1-carboxylate
2138428-99-4 95.0%
0.05g
$1500.0 2025-02-21
Enamine
EN300-800841-10.0g
tert-butyl 4-[4-(benzylamino)-1-hydroxybutan-2-yl]-3-methylpiperidine-1-carboxylate
2138428-99-4 95.0%
10.0g
$7681.0 2025-02-21
Enamine
EN300-800841-0.1g
tert-butyl 4-[4-(benzylamino)-1-hydroxybutan-2-yl]-3-methylpiperidine-1-carboxylate
2138428-99-4 95.0%
0.1g
$1572.0 2025-02-21
Enamine
EN300-800841-0.5g
tert-butyl 4-[4-(benzylamino)-1-hydroxybutan-2-yl]-3-methylpiperidine-1-carboxylate
2138428-99-4 95.0%
0.5g
$1714.0 2025-02-21
Enamine
EN300-800841-0.25g
tert-butyl 4-[4-(benzylamino)-1-hydroxybutan-2-yl]-3-methylpiperidine-1-carboxylate
2138428-99-4 95.0%
0.25g
$1642.0 2025-02-21

Tert-butyl 4-[4-(benzylamino)-1-hydroxybutan-2-yl]-3-methylpiperidine-1-carboxylate 関連文献

Tert-butyl 4-[4-(benzylamino)-1-hydroxybutan-2-yl]-3-methylpiperidine-1-carboxylateに関する追加情報

Comprehensive Overview of Tert-butyl 4-[4-(benzylamino)-1-hydroxybutan-2-yl]-3-methylpiperidine-1-carboxylate (CAS No. 2138428-99-4)

The compound Tert-butyl 4-[4-(benzylamino)-1-hydroxybutan-2-yl]-3-methylpiperidine-1-carboxylate (CAS No. 2138428-99-4) is a highly specialized organic molecule with significant potential in pharmaceutical and biochemical research. This piperidine derivative is characterized by its unique structural features, including a tert-butyl carbamate group and a benzylamino side chain, which contribute to its versatility in synthetic applications. Researchers are increasingly interested in this compound due to its potential role in drug discovery, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors.

In recent years, the demand for piperidine-based compounds has surged, driven by their prominence in medicinal chemistry. Tert-butyl 4-[4-(benzylamino)-1-hydroxybutan-2-yl]-3-methylpiperidine-1-carboxylate stands out due to its hydrophilic-lipophilic balance, making it a candidate for improving drug bioavailability. Its carbamate-protected amine functionality also allows for selective deprotection, a critical feature in multi-step synthetic pathways. These attributes align with current trends in precision medicine and targeted drug delivery, topics frequently searched in academic and industrial circles.

The synthesis of Tert-butyl 4-[4-(benzylamino)-1-hydroxybutan-2-yl]-3-methylpiperidine-1-carboxylate typically involves multi-step organic reactions, including reductive amination and carbamate formation. These methods are well-documented in peer-reviewed journals, reflecting the compound's relevance in high-throughput screening and combinatorial chemistry. Notably, its CAS No. 2138428-99-4 is often referenced in patent literature, underscoring its commercial and scientific value.

From an analytical perspective, this compound exhibits distinct spectroscopic properties, such as characteristic NMR peaks and mass spectral fragments, which facilitate its identification and purity assessment. Laboratories equipped with HPLC-MS or GC-MS systems frequently utilize these techniques to quantify and qualify the compound, addressing common queries about analytical method validation and impurity profiling.

Beyond its chemical properties, Tert-butyl 4-[4-(benzylamino)-1-hydroxybutan-2-yl]-3-methylpiperidine-1-carboxylate has garnered attention in computational chemistry studies. Molecular docking simulations suggest potential interactions with G-protein-coupled receptors (GPCRs), a hot topic in drug design forums. This aligns with frequent searches for structure-activity relationships (SAR) and in silico modeling tools, highlighting the compound's interdisciplinary appeal.

In summary, Tert-butyl 4-[4-(benzylamino)-1-hydroxybutan-2-yl]-3-methylpiperidine-1-carboxylate (CAS No. 2138428-99-4) represents a compelling case study in modern organic chemistry. Its structural complexity, synthetic accessibility, and potential applications in biopharmaceutical research make it a subject of ongoing investigation. As the scientific community continues to explore next-generation therapeutics, this compound is poised to remain a focal point in both academic and industrial research endeavors.

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